



MI-1904: Application Notes and Protocols for Preclinical Antiviral Research

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Compound of Interest		
Compound Name:	MI-1904	
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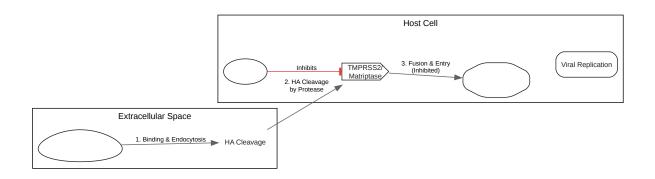
Introduction

MI-1904 is a small molecule inhibitor of the host cell proteases matriptase and transmembrane protease, serine 2 (TMPRSS2). These proteases are crucial for the proteolytic cleavage of the hemagglutinin (HA) glycoprotein of influenza A viruses, a necessary step for viral entry into host cells. By targeting these host factors, MI-1904 presents a promising antiviral strategy against influenza A subtypes, including H1N1 and H9N2.[1][2] This document provides detailed application notes and protocols for the preclinical in vitro and in vivo evaluation of MI-1904.

Mechanism of Action

MI-1904 exerts its antiviral activity by inhibiting the enzymatic function of matriptase and TMPRSS2, which are expressed on the surface of host respiratory epithelial cells.[1][3][4] Influenza A virus binds to sialic acid receptors on the cell surface, after which it is internalized into endosomes. For the viral and endosomal membranes to fuse and release the viral genome into the cytoplasm, the viral HA protein must be cleaved by host proteases.[5][6] MI-1904 blocks this critical cleavage step, thereby preventing viral entry and subsequent replication.[1]





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Figure 1: Mechanism of action of MI-1904.

Data Presentation In Vitro Efficacy and Cytotoxicity

The following table summarizes the key in vitro parameters for **MI-1904**. Researchers should aim to determine these values in their specific cell systems.



Parameter	Description	Cell Line(s)	Expected Range/Value
IC50 / EC50	The concentration of MI-1904 that inhibits 50% of viral activity.	Calu-3, MDCK-II	To be determined
CC50	The concentration of MI-1904 that causes a 50% reduction in cell viability.	Human Primary Hepatocytes, Calu-3, MDCK-II	To be determined
Selectivity Index (SI)	The ratio of CC50 to IC50 (CC50/IC50), indicating the therapeutic window.	-	>10 is desirable

Note: Specific IC50, EC50, and CC50 values for **MI-1904** are not yet publicly available and should be determined experimentally.

In Vivo Dosage and Administration (Hypothetical)

The following table provides a hypothetical starting point for in vivo studies in a mouse model of influenza infection. Actual dosages and administration routes should be optimized based on pharmacokinetic and pharmacodynamic studies.

Animal Model	Route of Administration	Dosage Range (mg/kg/day)	Dosing Frequency
BALB/c Mouse	Intranasal	To be determined	To be determined
BALB/c Mouse	Intraperitoneal	To be determined	To be determined

Experimental Protocols In Vitro Antiviral Activity Assay (Plaque Reduction Assay)



This protocol is designed to determine the 50% inhibitory concentration (IC50) of **MI-1904** against influenza A viruses in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

- MDCK cells
- Influenza A virus stock (e.g., A/Puerto Rico/8/34 H1N1)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-TPCK
- MI-1904 stock solution (in DMSO)
- · Crystal Violet solution
- 6-well plates

Procedure:

- Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
- Prepare serial dilutions of MI-1904 in serum-free DMEM containing trypsin-TPCK.
- Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
- Infect the cells with influenza A virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
- Remove the virus inoculum and wash the cells with PBS.
- Overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the different concentrations of MI-1904.
- Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.



- Fix the cells with 4% formaldehyde and stain with crystal violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
- Determine the IC50 value by plotting the percentage of plaque reduction against the log of the MI-1904 concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of MI-1904.

Materials:

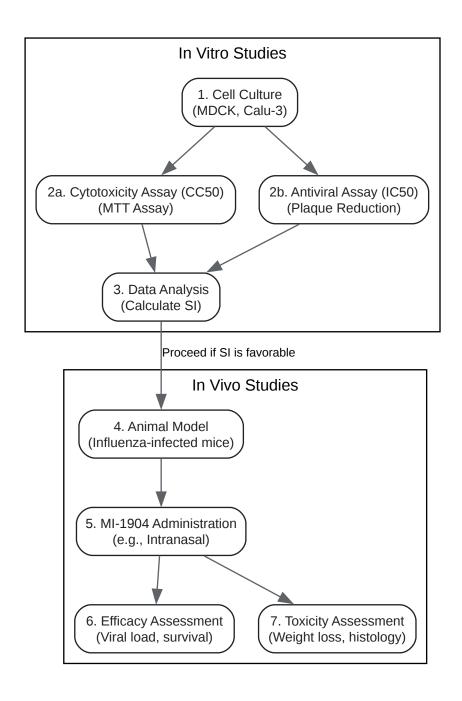
- Cell line of interest (e.g., MDCK, Calu-3)
- DMEM with 10% FBS
- MI-1904 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- · 96-well plates

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of MI-1904 in culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **MI-1904**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.



- Add the solubilization buffer to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability compared to the no-treatment control.
- Determine the CC50 value by plotting the percentage of cell viability against the log of the
 MI-1904 concentration.





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Figure 2: General experimental workflow.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The provided protocols are examples and should be optimized for specific experimental conditions. All work with live viruses must be conducted in appropriate biosafety level facilities by trained personnel.

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